(Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Overview
Description
(Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzo[d]thiazole core, which is a bicyclic structure containing both benzene and thiazole rings The compound is characterized by the presence of various functional groups, including an allyl group, a methoxybenzoyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of a suitable precursor, such as 2-aminothiophenol, with a carboxylic acid derivative.
Introduction of the allyl group: The allyl group can be introduced through an allylation reaction, typically using an allyl halide and a base.
Formation of the imino group: The imino group can be introduced by reacting the intermediate with 4-methoxybenzoyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imino group to an amine or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the allyl and methoxybenzoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme interactions and protein-ligand binding.
Medicine: The compound’s structural features suggest potential pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the imino and allyl groups suggests potential interactions with active sites of enzymes or binding pockets of receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
(Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate: shares structural similarities with other benzo[d]thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the allyl group, methoxybenzoyl group, and carboxylate ester group in a single molecule provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
methyl 2-(4-methoxybenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-4-11-22-16-10-7-14(19(24)26-3)12-17(16)27-20(22)21-18(23)13-5-8-15(25-2)9-6-13/h4-10,12H,1,11H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBCGAGBRVEIOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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